molecular formula C22H16N2O2 B10870621 4-(Quinoxalin-2-yl)phenyl phenylacetate

4-(Quinoxalin-2-yl)phenyl phenylacetate

Cat. No.: B10870621
M. Wt: 340.4 g/mol
InChI Key: RTEHQELJELASKV-UHFFFAOYSA-N
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Description

4-(2-Quinoxalinyl)phenyl 2-phenylacetate is a complex organic compound that features a quinoxaline moiety attached to a phenyl ring, which is further connected to a phenylacetate group. This compound is part of the quinoxaline family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-quinoxalinyl)phenyl 2-phenylacetate typically involves the formation of the quinoxaline ring followed by its attachment to the phenylacetate group. One common method includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This is followed by esterification reactions to attach the phenylacetate group under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions

4-(2-Quinoxalinyl)phenyl 2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4-(2-Quinoxalinyl)phenyl 2-phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-quinoxalinyl)phenyl 2-phenylacetate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Quinoxalinyl)phenyl 2-phenylacetate is unique due to its specific combination of the quinoxaline and phenylacetate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 2-phenylacetate

InChI

InChI=1S/C22H16N2O2/c25-22(14-16-6-2-1-3-7-16)26-18-12-10-17(11-13-18)21-15-23-19-8-4-5-9-20(19)24-21/h1-13,15H,14H2

InChI Key

RTEHQELJELASKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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